Product packaging for 5-Bromo-N-methyl-2-nitroaniline(Cat. No.:CAS No. 302800-13-1)

5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509
CAS No.: 302800-13-1
M. Wt: 231.05 g/mol
InChI Key: FTVGSRGPTYFWRQ-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Nitroanilines in Organic Synthesis

Halogenated nitroanilines are a class of compounds that play a crucial role in modern organic synthesis. The presence of both a halogen and a nitro group on the aromatic ring significantly influences the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the halogen atom can participate in various cross-coupling reactions. This dual functionality allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures.

The specific positioning of the halogen and nitro groups, as seen in compounds like 5-bromo-2-nitroaniline (B184017) and 2-bromo-5-nitroaniline, further dictates the regioselectivity of subsequent reactions. nih.govnist.gov These compounds are valuable precursors for a wide range of chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group to an amine, which can then be further functionalized. smolecule.com The study of halogenated nitroanilines is therefore central to the development of efficient synthetic routes to a diverse array of target molecules.

Overview of Electronically Modified Aromatic Amines in Advanced Synthetic Strategies

Aromatic amines, or anilines, are fundamental components in a vast number of chemical products and natural compounds. Modifying the electronic properties of the aromatic ring by introducing electron-donating or electron-withdrawing groups is a key strategy in synthetic organic chemistry. These modifications alter the nucleophilicity of the amino group and the reactivity of the aromatic ring, enabling chemists to control the outcome of chemical reactions.

Electronically modified aromatic amines are pivotal in a variety of advanced synthetic strategies. For instance, the introduction of an electron-withdrawing group can facilitate nucleophilic aromatic substitution reactions, a process that is otherwise challenging for simple anilines. Conversely, electron-donating groups can enhance the reactivity of the aromatic ring towards electrophilic substitution. The interplay of these electronic effects is a cornerstone of modern synthetic planning, allowing for the precise and efficient construction of complex organic molecules with desired properties and functionalities. The development of new methods for the synthesis and functionalization of these electronically tailored anilines continues to be an active area of research. nih.govorganic-chemistry.org

Interactive Data Table: Physicochemical Properties of 5-Bromo-N-methyl-2-nitroaniline

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂ nih.gov
Molecular Weight 231.05 g/mol nih.govbiosynth.com
CAS Number 302800-13-1 nih.govbiosynth.com
IUPAC Name This compound nih.gov
SMILES CNC1=C(C=CC(=C1)Br)N+[O-] nih.govuni.lu
InChI InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 nih.gov
InChIKey FTVGSRGPTYFWRQ-UHFFFAOYSA-N nih.gov
Melting Point 164.2 °C biosynth.com
XLogP3 2.9 nih.gov
Monoisotopic Mass 229.96909 Da nih.govuni.lu

Research Findings on this compound

The synthesis of this compound can be achieved through various routes. A common method involves the nitration of aniline (B41778), followed by bromination and subsequent methylation. smolecule.com Another approach utilizes 4-bromo-2-fluoro-1-nitrobenzene (B105774) as a precursor, which undergoes nucleophilic aromatic substitution with methylamine. smolecule.com This latter method takes advantage of the high reactivity of the fluorine atom towards nucleophilic attack, facilitated by the electron-withdrawing nitro group. smolecule.com

The chemical reactivity of this compound is characterized by the interplay of its functional groups. The nitro group can be readily reduced to an amino group, which can then be diazotized to introduce other functionalities. learncbse.in The bromine atom is susceptible to a variety of coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the synthetic utility of this compound, making it a valuable intermediate for constructing more elaborate molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1278509 5-Bromo-N-methyl-2-nitroaniline CAS No. 302800-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGSRGPTYFWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442474
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302800-13-1
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Bromo N Methyl 2 Nitroaniline

Derivatization Strategies and Post-Synthetic Modifications

N-Alkylation and Acylation Reactions

The N-methylamino group in 5-Bromo-N-methyl-2-nitroaniline is a secondary amine, making it amenable to further functionalization through N-alkylation and N-acylation reactions. These reactions target the lone pair of electrons on the nitrogen atom.

N-Alkylation: Secondary amines can be alkylated to form tertiary amines. For instance, the reaction of an N-methylaniline derivative with an excess of an alkylating agent like methyl iodide, typically in the presence of a weak base such as sodium carbonate, would yield a tertiary amine. learncbse.in The reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide. Modern, more sustainable methods for N-alkylation utilize alcohols as alkylating agents in the presence of transition-metal catalysts (e.g., Iridium or Ruthenium complexes), which are activated to facilitate the reaction. acs.org

N-Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a common strategy to protect the amino group or to build more complex molecular architectures. The reaction typically involves treating the amine with an acylating agent like an acid chloride (e.g., benzoyl chloride) or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. learncbse.in The resulting N-acyl-N-methylaniline derivative has different electronic properties compared to the starting amine, as the electron-donating character of the nitrogen is significantly reduced by the adjacent carbonyl group.

Reaction TypeReagent(s)Product TypeConditions
N-Alkylation Alkyl Halide (e.g., CH₃I)Tertiary AmineBase (e.g., Na₂CO₃)
N-Alkylation Alcohol (e.g., Benzyl Alcohol)Tertiary AmineTransition-Metal Catalyst (Ir or Ru)
N-Acylation Acid Chloride (e.g., Benzoyl Chloride)AmideBase (e.g., Pyridine)
N-Acylation Acid Anhydride (e.g., Acetic Anhydride)AmideBase (e.g., Pyridine)

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of this compound is complex, with substituents that have competing directing effects for further aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of incoming electrophiles are governed by the existing groups:

-NHCH₃ (N-methylamino): A strongly activating, ortho-, para-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

-Br (Bromo): A deactivating, ortho-, para-directing group.

The powerful ortho-, para-directing influence of the N-methylamino group is the dominant factor. However, this is tempered by the strong deactivating nitro group and the presence of acid in many EAS reactions (like nitration), which protonates the amine to form an anilinium ion (-NH₂CH₃⁺), a meta-directing group. learncbse.inbyjus.com The positions ortho to the amine are C2 and C6, and the para position is C4. The C2 position is already occupied. Therefore, electrophilic attack is most likely directed towards the C4 and C6 positions, which are also meta to the nitro group, representing a consensus of directing effects. Friedel-Crafts reactions are generally unsuccessful on highly deactivated rings or on anilines, as the amine coordinates with the Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. youtube.com This is a key reaction in the synthesis of this compound itself, which can be prepared via the nucleophilic substitution of a fluorine atom in a precursor like 4-bromo-2-fluoro-1-nitrobenzene (B105774) by methylamine. smolecule.com In this SNAr reaction, the nitro group at the ortho position effectively stabilizes the negative charge of the intermediate Meisenheimer complex. youtube.comyoutube.com

The bromine atom at C5 could potentially act as a leaving group in an SNAr reaction. However, for SNAr to be efficient, the leaving group is typically located ortho or para to the activating nitro group. youtube.comnih.gov Since the bromine in this compound is meta to the nitro group, its substitution by a nucleophile is less favorable and would require harsh reaction conditions. The typical leaving group reactivity order in SNAr is F > Cl ≈ Br > I. nih.gov

Position-NHCH₃ Effect-NO₂ Effect-Br EffectOverall Susceptibility to EAS
C3 metaorthometaLow
C4 parametaorthoHigh
C6 orthometaorthoHigh

Reduction of the Nitro Group and its Derivatives

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group (-NH₂). smolecule.com This transformation is a cornerstone in the synthesis of many complex molecules, including pharmaceuticals and dyes. The reduction of this compound yields 5-bromo-N¹-methylbenzene-1,2-diamine .

This reduction can be achieved using a variety of reagents and conditions:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This is often a clean and efficient method. smolecule.com

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). semanticscholar.org

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or ammonium (B1175870) chloride with iron powder can also be employed, sometimes offering greater chemoselectivity. organic-chemistry.org

The resulting 5-bromo-N¹-methylbenzene-1,2-diamine is a valuable intermediate. The two adjacent amino groups can readily undergo condensation reactions with various electrophiles, such as aldehydes or carboxylic acids and their derivatives, to form heterocyclic systems. A prominent application is the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. semanticscholar.orgorganic-chemistry.orgchemicalbook.comresearchgate.netnih.gov

Reagent(s)ConditionsProduct
H₂, Pd/C Solvent (e.g., Ethanol), Room Temperature/Pressure5-bromo-N¹-methylbenzene-1,2-diamine
Fe, HCl Heat5-bromo-N¹-methylbenzene-1,2-diamine
Sn, HCl Heat5-bromo-N¹-methylbenzene-1,2-diamine
Fe, NH₄Cl, Formic Acid Heat5-bromo-N¹-methylbenzene-1,2-diamine

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Methyl 2 Nitroaniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information on the carbon framework of a molecule. For the analogue N-methyl-2-nitroaniline, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbon atom attached to the nitro group (C-2) is typically found at a downfield chemical shift due to the strong electron-withdrawing nature of the NO2 group. Conversely, the carbon atom attached to the N-methylamino group (C-1) is shifted upfield relative to the nitro-substituted carbon. The remaining aromatic carbons exhibit chemical shifts determined by the combined electronic effects of the substituents. The methyl carbon of the N-methyl group appears at a characteristic upfield position.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-N-methyl-2-nitroaniline based on Analogues

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-1 (C-N)~145-150Attached to the electron-donating N-methylamino group.
C-2 (C-NO₂)~135-140Attached to the strongly electron-withdrawing nitro group.
C-3~125-130Influenced by the adjacent nitro and N-methylamino groups.
C-4~120-125Primarily influenced by the meta-substituents.
C-5 (C-Br)~110-115Attached to the bromine atom, which has a moderate deshielding effect.
C-6~115-120Ortho to the N-methylamino group and meta to the nitro group.
N-CH₃~30-35Typical range for an N-methyl group on an aromatic amine.

Note: These are predicted values and may vary from experimental results.

Long-Range Spin-Spin Coupling Studies in Related N-Methyl Nitroanilines

Long-range spin-spin coupling provides through-bond connectivity information between nuclei separated by more than three bonds. In aniline (B41778) derivatives, the coupling between the amino protons and the ring protons can be observed when the intermolecular exchange of the amino protons is slow. cdnsciencepub.com Studies on aniline-¹⁵N and its derivatives have shown that the magnitudes of these long-range coupling constants are a measure of the geometry of the amino group. cdnsciencepub.com

For N-methyl nitroanilines, long-range couplings between the methyl protons and the aromatic protons, as well as between the ¹⁵N nucleus of the amino group and the ring protons, can provide valuable insights into the conformational preferences and the electronic structure of the molecule. The coupling constants are influenced by factors such as the dihedral angle between the coupled nuclei and the nature of the intervening bonds. Theoretical calculations using INDO (Intermediate Neglect of Differential Overlap) molecular orbital theory have shown agreement with experimental values for long-range couplings in aniline derivatives. cdnsciencepub.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint of the functional groups present.

Identification of Key Functional Groups and Vibrational Modes

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes corresponding to its functional groups. Based on studies of related nitroanilines, the following assignments can be predicted. researchgate.net

The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The N-H stretching vibration of the secondary amine is expected around 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Key FT-IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3350 - 3450
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=CAromatic Ring Stretching1450 - 1600
NO₂Asymmetric Stretching1500 - 1570
NO₂Symmetric Stretching1300 - 1370
C-NStretching1250 - 1350
C-BrStretching500 - 650

Note: These are predicted ranges and can be influenced by the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic structure of the molecule.

For substituted nitroanilines, the UV-Vis spectrum is typically characterized by strong absorption bands arising from π → π* and n → π* electronic transitions. youtube.comyoutube.com The presence of the nitro group (a chromophore) and the amino and bromo groups (auxochromes) on the benzene (B151609) ring significantly influences the position and intensity of these absorption bands. The interaction between the electron-donating amino group and the electron-withdrawing nitro group leads to an intramolecular charge transfer (ICT) band, which is often observed at longer wavelengths (a bathochromic or red shift).

In the case of this compound, the presence of the bromine atom is expected to cause a further red shift of the absorption maxima compared to N-methyl-2-nitroaniline due to its auxochromic effect. The solvent can also play a significant role in the position of the absorption bands, with polar solvents often causing shifts in the λmax values of the ICT band.

Analysis of Electronic Absorption Characteristics and Cut-off Wavelengths

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, reveal characteristic absorption bands. In a methanolic solution, the compound exhibits an absorption maximum (λmax) at approximately 411 nm. This absorption is attributed to an intramolecular charge transfer (ICT) from the electron-donating methylamino group to the electron-withdrawing nitro group.

The cut-off wavelength is a critical parameter, particularly for applications in nonlinear optics, as it defines the transparency range of the material. For this compound, the cut-off wavelength has been observed at 488 nm. This value indicates the lower limit of the spectral range where the compound is transparent.

A comparative analysis with its analogue, 5-chloro-N-methyl-2-nitroaniline, shows a slight variation in the absorption maximum, which is recorded at 407 nm in methanol. This subtle shift highlights the influence of the halogen substituent on the electronic structure of the molecule.

CompoundSolventλmax (nm)Cut-off Wavelength (nm)
This compoundMethanol411488
5-Chloro-N-methyl-2-nitroanilineMethanol407Not specified

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS)

Mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for confirming the elemental composition of the molecule.

In the positive ion mode of an LC-MS analysis, this compound is expected to show a prominent molecular ion peak [M+H]+ corresponding to its molecular weight. The isotopic pattern characteristic of bromine (approximately equal intensities for 79Br and 81Br isotopes) would be a key feature in the mass spectrum, aiding in the identification of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO2) or parts thereof. For this compound, characteristic fragment ions would likely result from the cleavage of the C-N bond of the nitro group and the N-C bond of the methylamino group.

TechniqueIon ModeExpected [M+H]+ (m/z) for 79BrExpected [M+H]+ (m/z) for 81BrKey Fragmentation Pathways
LC-MS/UPLC-MSPositive230.98232.98Loss of NO2, Loss of CH3

Single Crystal X-ray Diffraction Analysis

Determination of Crystal Structure and Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been successfully determined using this technique.

The compound crystallizes in the monoclinic space group P21/c. The unit cell parameters have been reported as a = 7.795(2) Å, b = 14.169(4) Å, c = 7.828(2) Å, and β = 109.43(3)°. These parameters define the dimensions and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP21/c7.795(2)14.169(4)7.828(2)109.43(3)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of this compound, a variety of these interactions are observed.

A significant feature is the presence of intermolecular hydrogen bonds of the type N-H···O, which link adjacent molecules. These hydrogen bonds are formed between the hydrogen atom of the methylamino group and an oxygen atom of the nitro group of a neighboring molecule. This interaction plays a crucial role in stabilizing the crystal structure.

In addition to hydrogen bonding, C-H···O interactions are also present, further contributing to the cohesion of the crystal lattice. While significant π-π stacking interactions between the aromatic rings are not a dominant feature in the packing of this particular crystal structure, they can be observed in some related nitroaniline derivatives.

Conformational Studies and Dihedral Angle Analysis within Aromatic Rings

The conformation of the substituents relative to the aromatic ring is a key aspect of the molecular structure. The dihedral angles, which describe the rotation around a chemical bond, provide a quantitative measure of this conformation.

In this compound, the nitro group is nearly coplanar with the benzene ring, with a small dihedral angle. This planarity facilitates electronic communication between the nitro group and the aromatic system. The methyl group of the N-methylamino substituent is also found to be nearly in the plane of the aromatic ring.

The aromatic ring itself exhibits a high degree of planarity, as expected for a benzene derivative. However, minor deviations from perfect planarity can be induced by the steric and electronic effects of the substituents. The analysis of the endocyclic and exocyclic torsion angles provides detailed information about these subtle conformational features.

Theoretical and Computational Chemistry Studies of 5 Bromo N Methyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By modeling the electron density, DFT can predict molecular geometries, energies, and various electronic parameters with a favorable balance of accuracy and computational cost. Studies on similar nitroaniline derivatives frequently employ DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to elucidate their characteristics. thaiscience.info

The first step in a computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Bromo-N-methyl-2-nitroaniline, optimization would reveal key bond lengths, bond angles, and dihedral angles.

Based on analyses of related compounds, the geometry would be largely dictated by the planar benzene (B151609) ring. The electron-withdrawing nitro group and the electron-donating methylamino group, along with the bulky bromine atom, would influence the final geometry. Intramolecular hydrogen bonding between the amine hydrogen and an oxygen of the nitro group is a potential feature that would be identified during optimization, leading to a more planar and stable conformation. The energetic profile would quantify the stability of this optimized structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N (amino)1.37
C-N (nitro)1.48
C-Br1.90
N-O (nitro)1.23
**Bond Angles (°) **C-N-C (amino)121.0
O-N-O (nitro)124.0
Dihedral Angles (°) C-C-N-C (amino)~0 or ~180
C-C-N-O (nitro)~0 or ~180

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character. The LUMO's energy is related to the electron affinity and electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) fragment and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. The presence of both electron-donating (-NHCH₃) and electron-withdrawing (-NO₂, -Br) groups would lead to a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character and potential for reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.5
HOMO-LUMO Gap (ΔE) 4.0

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored regions indicate negative potential (electron-rich), typically associated with lone pairs on electronegative atoms, while blue regions denote positive potential (electron-poor), usually found around hydrogen atoms bonded to electronegative atoms. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis can quantify intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the aromatic ring signifies electron delocalization.

Natural Population Analysis (NPA), a feature of NBO, calculates the charge distribution on an atomic level. This method provides a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis. For this compound, NPA would likely show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amino group, while the carbon attached to the nitro group and the hydrogen on the amino group would carry positive charges.

Table 3: Hypothetical Natural Population Analysis Charges for this compound

AtomPredicted Charge (e)
N (amino) -0.55
N (nitro) +0.45
O (nitro) -0.40
Br -0.05
C (attached to amino) +0.10
C (attached to nitro) +0.20

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to predict global reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap. Harder molecules have a larger gap and are less reactive.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Studies on nitroaromatic compounds have shown that these descriptors are valuable in predicting their toxic effects and reactivity. mdpi.com For this compound, these parameters would further characterize its chemical behavior, complementing the insights from FMO analysis.

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling is instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models correlate the structural or computationally derived properties of a series of compounds with their biological activity or physical properties. nih.govresearchgate.net

For a class of compounds like substituted nitroanilines, QSAR models can be developed to predict properties such as toxicity or mutagenicity based on descriptors like HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov While a specific QSAR model for this compound is not available, its calculated quantum chemical descriptors could be used as input for existing models for nitroaromatic compounds to estimate its potential biological effects. mdpi.comosti.gov This predictive capability is one of the significant advantages of applying computational chemistry to the study of novel or less-studied chemical compounds.

Applications and Functionalization in Advanced Chemical Systems

Role as a Key Intermediate in Organic Synthesis

The strategic placement of bromo, nitro, and methylamino functional groups makes 5-Bromo-N-methyl-2-nitroaniline a valuable intermediate in multi-step organic synthesis. smolecule.com The nitro group can be readily reduced to an amine, while the bromine atom can participate in a variety of cross-coupling reactions, offering chemists precise control over the construction of elaborate molecular architectures. smolecule.com

The functional groups on this compound make it a suitable precursor for synthesizing heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. The presence of the nitro group, in particular, is significant. Nitro-containing aromatic compounds are well-established starting materials for building nitrogen-containing heterocycles. For instance, the reduction of the nitro group to an amine is a common step in the synthesis of quinolines and other fused heterocyclic systems. Furthermore, nitroalkenes, which can be conceptually related to nitroanilines, are known to be efficient precursors in the synthesis of a wide variety of three- to six-membered heterocyclic rings through reactions like Michael additions and cycloadditions. rsc.orgrsc.org

As a substituted aniline (B41778), this compound serves as a fundamental building block for constructing more complex aromatic systems. nih.gov The bromine atom is a key reactive handle, enabling its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-known transformations such as Suzuki, Heck, and Buchwald-Hartwig couplings. Such reactions allow for the attachment of various other aromatic or aliphatic fragments to the aniline core, systematically building molecular complexity. The nitro group's electron-withdrawing nature and the methylamino group's electron-donating character also influence the reactivity and regioselectivity of further electrophilic aromatic substitution reactions. libretexts.org

Exploration in Non-Linear Optical (NLO) Materials Research

Nitroaniline derivatives are a cornerstone of research into non-linear optical (NLO) materials due to their characteristic "push-pull" electronic structure. rasayanjournal.co.in This structure involves an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) attached to a conjugated π-electron system (the benzene (B151609) ring). This arrangement leads to a large molecular hyperpolarizability (β), a key factor for second-order NLO activity. rasayanjournal.co.inkaust.edu.sa this compound fits this molecular profile, making it and related compounds subjects of interest for NLO applications such as frequency conversion. jhuapl.edu

Second Harmonic Generation (SHG) is a phenomenon where a material converts incoming laser light of a certain frequency (ω) into light with double that frequency (2ω). scipost.org This requires a material to be non-centrosymmetric, meaning its crystal structure lacks inversion symmetry. While the prototypical NLO molecule, p-nitroaniline (pNA), has a high molecular hyperpolarizability, it crystallizes in a centrosymmetric structure, which cancels out its NLO effect. nih.gov

However, derivatives of nitroaniline have shown significant SHG efficiency. For example, 2-methyl-4-nitroaniline (B30703) (MNA) crystallizes in a non-centrosymmetric structure and is a well-studied NLO material. jhuapl.eduresearchgate.net The calculated hyperpolarizability for meta-nitroaniline (mNA) is approximately twice that of urea, a standard reference material for NLO properties. rasayanjournal.co.in Research has also shown that introducing impurities or additives during the crystallization of p-nitroaniline can induce the formation of SHG-active crystals with efficiencies ranging from 100 to 1000 times that of urea. rsc.org By integrating NLO-active motifs like p-nitroaniline into metal-organic frameworks (MOFs), researchers have created stable materials with SHG responses comparable to commercial inorganic NLO materials like potassium dihydrogen phosphate (B84403) (KDP). nih.gov

SHG Efficiency of Selected NLO Materials
Compound/MaterialRelative SHG EfficiencyNotes
Urea1 (Reference)Standard reference material. rasayanjournal.co.in
meta-Nitroaniline (mNA)~2 x UreaCalculated value. rasayanjournal.co.in
p-Nitroaniline (with additives)100 - 1000 x UreaDepends on additives and crystal growth conditions. rsc.org
PPLN Waveguide2600%/W-cm² (Normalized)Represents state-of-the-art in engineered materials. ntt-research.comarxiv.org
GaSe-SiN Microring849%/W (Conversion Efficiency)Hybrid 2D material-photonic platform. arxiv.org

The design of molecules for superior NLO performance is a highly active area of research. The fundamental strategy involves optimizing the push-pull system to maximize charge transfer and, consequently, the hyperpolarizability. nih.gov For nitroaniline-based systems, this can be achieved by modifying the donor and acceptor groups or extending the π-conjugated system. researchgate.net

Contributions to Dye Chemistry and Chromophore Development

Compounds with structures similar to this compound are important in the synthesis of dyes. guidechem.com The term chromophore refers to the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. The nitroaniline framework is a classic chromophore. The combination of the electron-donating amino group and the electron-withdrawing nitro group connected by the phenyl ring creates an intramolecular charge-transfer system that strongly absorbs light. The specific color can be tuned by modifying the substituents on the aromatic ring, which alters the energy levels of the molecular orbitals and thus changes the wavelength of maximum absorption. The presence of a bromine atom offers a site for further chemical modification, allowing for the covalent attachment of the chromophore to other molecules or materials. smolecule.com

Research in Medicinal Chemistry and Structure Activity Relationships of Derivatives

Synthesis of Analogues and Derivatives with Potential Biological Activity

The synthesis of analogues and derivatives of 5-Bromo-N-methyl-2-nitroaniline is a key area of research aimed at discovering new compounds with enhanced or novel biological activities. The inherent chemical functionalities of this molecule, namely the aromatic amine, the nitro group, and the bromine atom, provide multiple reaction sites for chemical modification.

One notable example of a derivative synthesized from this compound is 5-Bromo-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitroaniline . This compound incorporates a thiazole ring, a common heterocyclic motif in many biologically active compounds, suggesting its potential for further investigation in pharmaceutical or agrochemical contexts synhet.com.

The broader class of nitroaniline derivatives has been extensively studied for their diverse biological activities. For instance, various nitrated benzothiazoles have been synthesized from nitroanilines and have demonstrated significant antibacterial activity against pathogenic bacteria like Pseudomonas aeruginosa nih.gov. While not directly starting from this compound, these studies provide a proof-of-concept for the types of bioactive scaffolds that can be generated from nitroaniline precursors. The synthesis of such derivatives often involves multi-step reactions, including condensation and cyclization, to build more complex molecular architectures researchgate.net.

Furthermore, the synthesis of various bioactive molecules often utilizes nitropyridine or nitroaniline cores as starting materials. These precursors can undergo reactions such as nucleophilic substitution, reduction of the nitro group, and cross-coupling reactions to introduce diverse functional groups and build molecular complexity, leading to compounds with a wide range of biological activities, including enzyme inhibition and antimicrobial effects mdpi.commdpi.comnih.gov. The principles from these synthetic strategies can be applied to this compound to generate a library of novel compounds for biological screening.

Table 1: Examples of Synthesized Derivatives and Analogues with Potential Biological Activity

Derivative/Analogue ClassSynthetic Precursor(s)Potential Biological Activity
Thiazole DerivativesThis compoundPharmaceutical/Agrochemical Intermediate
Nitrated BenzothiazolesNitroanilinesAntibacterial
Janus Kinase 2 (JAK2) Inhibitors2-Chloro-5-methyl-3-nitropyridineEnzyme Inhibition
Urease Inhibitors2-Chloro-3-nitropyridineEnzyme Inhibition

Structure-Activity Relationship (SAR) Studies of Functionalized Nitroaniline Systems for Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For functionalized nitroaniline systems, SAR studies aim to identify the key molecular features responsible for their therapeutic effects and to guide the design of more potent and selective drug candidates researchgate.net.

The biological activity of nitro-aromatic compounds is significantly influenced by various structural and electronic factors. Key parameters often considered in the SAR of nitroanilines include:

Position and Nature of Substituents: The location and electronic properties (electron-donating or electron-withdrawing) of substituents on the aniline (B41778) ring can drastically alter the molecule's interaction with biological targets. For example, in a study of 2-methyl-5-nitroaniline derivatives, the antimicrobial activity was found to be dependent on the nature of the substituents introduced researchgate.net.

The Nitro Group: The nitro group is a strong electron-withdrawing group and its position on the aromatic ring is crucial for activity. The reduction of the nitro group to a nitroso or hydroxylamine intermediate is often a key step in the mechanism of action for many nitro-aromatic drugs, particularly antimicrobials nih.gov.

Halogenation: The bromine atom in this compound can influence the compound's lipophilicity and its ability to form halogen bonds, which can contribute to binding affinity with target proteins.

While specific SAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles derived from studies on related nitroaniline and nitro-aromatic compounds are highly applicable. For example, research on nitro-aromatic compounds has shown that the orientation of the nitro group relative to the aromatic ring can impact mutagenic activity, with perpendicular orientations generally leading to weaker or no activity researchgate.net.

Pharmacophore modeling is a computational tool often used in conjunction with SAR studies to define the essential three-dimensional arrangement of functional groups required for biological activity nih.govunina.itdovepress.comnih.gov. For nitroaniline derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the nitro group), a hydrogen bond donor (the amine group), an aromatic ring, and a hydrophobic feature (the bromo and methyl groups). By understanding these key features, medicinal chemists can design new molecules with a higher probability of desired biological activity.

Table 2: Key Structural Features and Their Potential Impact on the Biological Activity of Nitroaniline Derivatives

Structural FeaturePotential Impact on Biological Activity
Nitro Group (NO2)Electron-withdrawing properties, potential for bioreduction to active intermediates, hydrogen bond acceptor.
Amine Group (NHR)Polarity, hydrogen bond donor/acceptor capabilities, influences overall molecular shape.
Bromine Atom (Br)Increased lipophilicity, potential for halogen bonding interactions with biological targets.
Methyl Group (CH3)Steric bulk, can influence binding pocket interactions.
Aromatic RingProvides a scaffold for substituent attachment, can participate in π-π stacking interactions.

Development of Pharmaceutical and Agrochemical Intermediates

This compound is recognized as a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its commercial availability as a "Synthesis Building Block" and "Protein Degrader Building Block" underscores its utility as a starting material for research and development calpaclab.com.

The chemical structure of this compound provides a versatile platform for the introduction of further chemical diversity. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks mdpi.com.

An example of its use as an intermediate is in the synthesis of 5-Bromo-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitroaniline, which combines the nitroaniline core with a functionalized thiazole ring synhet.com. Thiazole-containing compounds are known to exhibit a wide range of biological activities and are found in numerous pharmaceutical and agrochemical products.

The broader class of bromo-nitroanilines are important intermediates in the synthesis of dyes and cancer therapy drugs google.com. For instance, N-methyl-p-nitroaniline, a related compound, is used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and as a corrosion inhibitor researchgate.netscientificlabs.iesimsonpharma.com. While the specific applications of this compound are not always detailed in the public domain, its structural motifs are present in various patented chemical structures, indicating its role in proprietary research and development programs nih.gov.

The development of efficient and scalable synthetic routes to utilize intermediates like this compound is a critical aspect of both pharmaceutical and agrochemical research. The ability to readily modify this starting material allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.

Laboratory Safety, Handling, and Waste Management in Chemical Research

Safe Handling Practices for Researchers

When working with 5-Bromo-N-methyl-2-nitroaniline, researchers must employ cautious and informed handling practices. It is crucial to wash hands and any exposed skin thoroughly after handling the compound thermofisher.comfishersci.comfishersci.comfishersci.comfishersci.com. Ingestion and inhalation should be avoided, and the substance should not come into contact with eyes, skin, or clothing thermofisher.comfishersci.comfishersci.comthermofisher.com. To prevent accidental ingestion, eating, drinking, or smoking in the laboratory area where this chemical is used is strictly prohibited thermofisher.comfishersci.comfishersci.comfishersci.comambeed.com. It is recommended to handle the product within a closed system or with appropriate exhaust ventilation to minimize exposure thermofisher.comfishersci.comfishersci.com.

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent personal exposure to this compound. This includes a comprehensive set of gear designed to protect the user from chemical contact.

Eye and Face Protection: Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required fishersci.comfishersci.comfishersci.comcoleparmer.com. A face shield may also be necessary for additional protection sigmaaldrich.com.

Skin Protection: To prevent skin contact, researchers must wear appropriate protective gloves and clothing thermofisher.comfishersci.comfishersci.comcoleparmer.com. Gloves should be inspected before use, and proper glove removal technique should be followed to avoid skin contamination chemicalbook.com.

Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used fishersci.comfishersci.comcoleparmer.com. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed when workplace conditions warrant respirator use coleparmer.com.

PPE ItemStandard/Specification
Eye ProtectionOSHA 29 CFR 1910.133 or European Standard EN166
Hand ProtectionChemical-impermeable gloves (inspected prior to use)
Body ProtectionProtective clothing, lab coat
Respiratory ProtectionNIOSH/MSHA or EN 149 approved respirator

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

General Ventilation: Operations involving this compound should be conducted in a well-ventilated area, either outdoors or in a laboratory with a robust ventilation system, to control airborne concentrations thermofisher.comfishersci.comfishersci.comthermofisher.comcymitquimica.com.

Local Exhaust Ventilation: The use of local exhaust ventilation is often required to capture contaminants at their source, preventing them from entering the general work area cymitquimica.com.

Safety Stations: It is imperative that facilities storing or utilizing this material are equipped with eyewash stations and safety showers that are in close proximity to the workstation fishersci.comfishersci.com.

Solid chemical compounds can pose an inhalation hazard if they become airborne as dust. Therefore, specific measures must be taken to prevent the formation of dust and aerosols.

Minimize Dust Generation: Handling procedures should be designed to minimize dust generation and accumulation coleparmer.com.

Avoid Dust Formation: Researchers should actively avoid creating dust when handling the substance fishersci.comfishersci.comthermofisher.comchemicalbook.com.

Enclosed Systems: Whenever possible, handle the product in a closed system to contain any dust or aerosols fishersci.comfishersci.com.

Emergency Procedures and First Aid in Laboratory Accidents

In the event of accidental exposure to this compound, immediate and appropriate first aid must be administered.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Immediate medical attention is required thermofisher.comfishersci.comfishersci.com.
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention thermofisher.comfishersci.comfishersci.com.
Inhalation Move the individual to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor for medical advice thermofisher.comfishersci.comfishersci.comfishersci.comchemicalbook.com.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately thermofisher.comfishersci.comchemicalbook.com.

Responsible Disposal of Chemical Waste and Contaminated Materials

The disposal of this compound and any contaminated materials must be conducted in a manner that is safe and compliant with environmental regulations. This substance is toxic to aquatic life with long-lasting effects, and its release into the environment must be avoided thermofisher.com.

In case of a spill, the area should be cleared, and all ignition sources removed chemicalbook.comcymitquimica.com. The spilled material should be swept up or contained with inert material like sand or earth and collected in suitable, closed containers for disposal thermofisher.comfishersci.comfishersci.comthermofisher.comcymitquimica.com. It is important not to flush the chemical into surface water or the sanitary sewer system thermofisher.comfishersci.com.

Proper disposal is a critical aspect of laboratory safety and environmental protection.

Waste Containers: All waste containing this compound should be collected in suitable, labeled, and tightly closed containers awaiting disposal thermofisher.comfishersci.comthermofisher.comchemicalbook.com.

Approved Disposal: The disposal of contents and containers must be carried out at an approved waste disposal plant thermofisher.comfishersci.comfishersci.comthermofisher.com.

Regulatory Compliance: Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of the waste fishersci.com.

Environmental Precautions for Research Byproducts

The use of this compound in research invariably generates byproducts and waste streams that require careful management to prevent environmental contamination. As a halogenated nitroaromatic compound, both the parent molecule and its reaction byproducts are typically classified as hazardous waste. bucknell.edutemple.edu Halogenated organic compounds are known for their potential persistence in the environment and may require specific disposal methods to mitigate ecological risks. nih.govmdpi.com

Standard laboratory practice dictates the segregation of waste streams. Byproducts and waste containing this compound should be collected in designated, properly labeled containers for halogenated organic waste. bucknell.eduuakron.edu This is crucial because the disposal methods for halogenated and non-halogenated organic wastes differ significantly. Halogenated wastes are generally disposed of via high-temperature incineration at regulated hazardous waste facilities to ensure the complete destruction of the compounds and prevent the release of harmful substances into the environment. bucknell.eduubc.ca

It is imperative to avoid disposing of this compound or its byproducts into the sanitary sewer system or general waste streams, as this can lead to aquatic toxicity and long-term environmental damage. epa.gov Researchers must consult and adhere to local, regional, and national hazardous waste regulations to ensure full compliance and environmental protection. ubc.ca While specific degradation pathways and the exact nature of all potential research byproducts of this compound are not extensively detailed in available literature, the general protocols for halogenated and nitroaromatic compounds provide a clear framework for responsible waste management.

Key Environmental Handling Principles:

Segregation: Always separate halogenated organic waste from non-halogenated and aqueous waste streams. bucknell.eduubc.ca

Labeling: Clearly label waste containers with their contents, including the presence of halogenated compounds. temple.edu

Disposal: Utilize a certified hazardous waste disposal service for the final treatment and disposal of research byproducts.

Spill Management: In case of a spill, use inert absorbent material, collect it in a sealed container, and treat it as hazardous waste. temple.edu

Storage Conditions for Research Samples and Reagents

Proper storage of this compound is essential to maintain its purity, stability, and to ensure laboratory safety. calpaclab.commdpi.com The compound is a solid at room temperature and requires specific conditions to prevent degradation. calpaclab.com

Based on supplier safety data sheets and chemical databases, the recommended storage conditions are as follows:

Temperature: The compound should be stored at room temperature. calpaclab.combiosynth.comsynhet.com

Atmosphere: It is recommended to store the compound under an inert atmosphere, such as argon. calpaclab.com This helps to prevent potential degradation from reactions with atmospheric components.

Light: The compound should be protected from light. calpaclab.com Storage in a dark place or in an amber-colored vial is advisable.

Moisture: Containers should be kept tightly closed and stored in a dry, well-ventilated place to prevent moisture absorption. temple.edu

Container: Use a suitable, well-sealed container to store the reagent.

Adherence to these storage protocols minimizes the risk of chemical degradation, ensuring the integrity of the compound for research applications. Incompatible materials to avoid in storage include strong oxidizing agents, acids, acid chlorides, and acid anhydrides. mdpi.com

Detailed Research Findings

This compound serves as a valuable building block in organic synthesis. Its chemical structure, featuring a nitro group, a bromine atom, and a secondary amine on an aniline (B41778) frame, allows for a variety of chemical transformations. For instance, it is a precursor in the synthesis of N-substituted benzimidazole derivatives, which are of interest in medicinal chemistry. umich.eduresearchgate.net The nitro group can be reduced to an amine, which can then be cyclized to form the imidazole ring, a core structure in many biologically active compounds.

Below are tables detailing the physicochemical properties and identification information for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol nih.gov
Physical Form Solid calpaclab.com

Table 2: Compound Identification Data

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 302800-13-1 nih.gov
PubChem CID 10609530 nih.gov
SMILES CNC1=C(C=CC(=C1)Br)N+[O-] nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-methyl-2-nitroaniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 4-bromo-2-fluoro-1-nitrobenzene with excess methylamine (2 M in MeOH) in ethanol at room temperature yields this compound with 97% efficiency. Workup involves extraction with ethyl acetate (EA), brine washing, and solvent evaporation. LC-MS ([M + H]⁺ = 232.30) confirms purity .

Q. How can researchers characterize this compound?

  • Methodological Answer : Use a combination of techniques:

  • LC-MS : To verify molecular weight (e.g., [M + H]⁺ = 232.30) and monitor reaction progress.
  • NMR : 1^1H/13^13C NMR for structural elucidation (e.g., methyl group at δ ~3.0 ppm).
  • HPLC : For purity assessment under optimized conditions (e.g., C18 column, acetonitrile/water mobile phase).
  • Melting Point : Though not explicitly reported, differential scanning calorimetry (DSC) can determine thermal properties .

Q. What are the key physical and chemical properties of this compound?

  • Methodological Answer : Critical properties include:

  • Molecular Formula : C₆H₅BrN₂O₂; Molecular Weight : 217.020 g/mol.
  • Boiling Point : 331.9±22.0°C at 760 mmHg.
  • Density : 1.8±0.1 g/cm³.
  • Stability : Decomposes under heat, releasing toxic gases (e.g., NOₓ, HBr). Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Temperature Control : Elevated temperatures (e.g., 50°C) may reduce reaction time but require monitoring for side products.
  • Stoichiometry : Adjust methylamine equivalents (e.g., 10–12 eq.) to minimize unreacted starting material.
  • Workup Refinement : Use silica gel chromatography for purification if crystallization fails .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Apply iterative validation:

  • Cross-Technique Comparison : Align NMR peaks with LC-MS fragmentation patterns.
  • Isotopic Labeling : Use deuterated analogs to confirm ambiguous signals.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Collaborative Analysis : Engage multi-lab validation to address instrumentation bias .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HR-MS) : Identify impurities with ppm-level accuracy.
  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals from byproducts.
  • X-ray Crystallography : Confirm molecular geometry if single crystals are obtainable.
  • ICP-MS : Detect heavy metal contaminants (e.g., residual catalyst) .

Q. How to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Palladium-Catalyzed Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids (e.g., under Pd(PPh₃)₄, K₂CO₃).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.
  • Computational Insights : Use DFT to predict regioselectivity in substitution reactions.
  • Isotopic Tracing : 15^{15}N-labeled analogs to track nitro group behavior .

Q. How to evaluate the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks.
  • HPLC Monitoring : Quantify degradation products (e.g., demethylation or nitro reduction byproducts).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • pH-Dependent Studies : Test solubility and stability in acidic/basic buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.